molecular formula C7H14ClNO B8016842 Octahydrofuro[3,2-b]pyridine hydrochloride

Octahydrofuro[3,2-b]pyridine hydrochloride

Cat. No.: B8016842
M. Wt: 163.64 g/mol
InChI Key: MUTOTNHAALJLOI-UHFFFAOYSA-N
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Description

Octahydrofuro[3,2-b]pyridine hydrochloride (CAS 1955561-68-8) is a saturated bicyclic organic compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . This chemical serves as a valuable, versatile scaffold and key synthetic intermediate in advanced organic synthesis and medicinal chemistry research. The fully hydrogenated furopyridine structure provides a three-dimensional framework that is of significant interest for constructing more complex molecules . For instance, related octahydrofuropyridine motifs are actively investigated in the synthesis of natural products and the exploration of novel pharmacologically active compounds, highlighting the utility of this core structure in drug discovery . Researchers utilize this building block to develop new substances for scientific investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and safe handling practices should be observed. For specific handling and storage instructions, please refer to the available safety data.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTOTNHAALJLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCO2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydrofuro[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of an asymmetric Michael addition followed by an intramolecular alkoxide exchange, Michael addition, and hydrogenation sequence . These steps help in constructing the bicyclic ring system efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Octahydrofuro[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Octahydrofuro[3,2-b]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of octahydrofuro[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-32-9)

  • Similarity Score : 0.97
  • Structure : Contains a pyrrole ring fused to a tetrahydrofuran moiety. The reduced saturation (hexahydro vs. octahydro) and absence of a pyridine ring distinguish it from the target compound.
  • Implications : Likely exhibits lower basicity due to pyrrole’s aromaticity, affecting solubility and reactivity in pharmaceutical formulations.

Octahydrofuro[3,4-c]pyridine Hydrochloride (CAS 1956385-17-3)

  • Similarity Score : 0.90
  • Structure: Shares the octahydro configuration but differs in fused ring positions ([3,4-c] vs. [3,2-b]).
  • Implications : The pyridine ring’s position may enhance hydrogen-bonding capacity compared to pyrrole-containing analogs.

4-Methyloctahydro-1H-4,7-epoxyisoindole Hydrochloride (CAS 93114-03-5)

  • Similarity Score : 0.83
  • Structure : Features an isoindole core with an epoxy group, differing significantly in ring connectivity and substituents.
  • Implications : The epoxy group introduces reactivity, possibly limiting stability under acidic conditions compared to the target compound.

Data Table: Comparative Overview of Structural Analogues

Compound Name (CAS No.) Molecular Formula Key Structural Features Similarity Score Potential Applications
Octahydrofuro[3,2-b]pyridine hydrochloride* Not provided in evidence Furopyridine core, octahydro configuration N/A Pharmaceutical intermediates
Hexahydro-1H-furo[3,4-c]pyrrole (60889-32-9) Not provided Pyrrole-furan fused system 0.97 API synthesis
Octahydrofuro[3,4-c]pyridine HCl (1956385-17-3) Not provided Pyridine-furan fused system ([3,4-c]) 0.90 Drug discovery scaffolds
4-Methyloctahydro-1H-4,7-epoxyisoindole HCl (93114-03-5) Not provided Epoxy-isoindole system 0.83 Reactive intermediates

*Note: Physicochemical data (e.g., melting point, solubility) for the target compound is unavailable in the provided evidence.

Research Findings and Implications

Structural Influence on Pharmacological Activity

  • Ring Position and Bioactivity : The [3,2-b] fusion in the target compound may confer distinct conformational flexibility compared to [3,4-c] isomers, impacting interactions with biological targets like enzymes or receptors .
  • Hydrochloride Salt Advantages : Enhanced solubility and stability (observed in analogs like Topotecan Hydrochloride and Desloratadine EP ) suggest improved bioavailability for the target compound.

Biological Activity

Octahydrofuro[3,2-b]pyridine hydrochloride, specifically the (3aR,7aR) stereoisomer, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, alongside relevant research findings and case studies.

Structural Characteristics

This compound features a unique fused ring system that combines furan and pyridine moieties. This structure is significant as it influences the compound's interaction with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Salmonella typhi , showcasing its potential as an antibacterial agent .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the growth of cancer cells. The mechanisms underlying its anticancer properties are currently under investigation, with initial findings pointing towards its ability to interfere with cellular pathways involved in tumor growth .

The biological activity of this compound is attributed to its ability to bind with specific enzymes and receptors. This interaction can modulate their activity, influencing various biological processes. The exact pathways remain an area of active research.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridineSimilar fused ring systemDifferent stereochemistry may influence biological activity
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylateContains a carboxylate groupPotentially different reactivity due to additional functional group
Nojirimycin C-glycosidesBicyclic structure based on furo[3,2-b]pyridineKnown for glycosidase inhibition properties

This table illustrates how structural variations can lead to differing biological activities among related compounds.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in Chemical Research examined the compound's activity against multiple bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics .
  • Anticancer Potential : In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines by inducing apoptosis .
  • Glycosidase Inhibition : Research focusing on bicyclic nojirimycin C-glycosides derived from this compound showed promising results in glycosidase inhibition assays, suggesting potential applications in treating glycosidase-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octahydrofuro[3,2-b]pyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions using pyridine derivatives as intermediates. Classical heating (e.g., 105°C in pyridine for 3 hours) or microwave-assisted methods (e.g., 3-minute irradiation in pyridine) are effective for similar fused-ring systems . Optimize solvent choice (e.g., pyridine, DMF) to enhance ring closure efficiency. Monitor reaction progress via TLC or HPLC, and isolate the hydrochloride salt using ethanol recrystallization .

Q. How should researchers characterize the purity and structural identity of Octahydrofuro[uro[3,2-b]pyridine hydrochloride?

  • Methodology :

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 2.5–3.0) at 1.0 mL/min. Detect at 210–230 nm for optimal sensitivity. Compare retention times against a certified reference standard .
  • NMR/FT-IR : Confirm the fused furopyridine ring via characteristic peaks (e.g., ¹H NMR: δ 3.5–5.0 ppm for tetrahydrofuran protons; IR: 2500–2800 cm⁻¹ for HCl stretch) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~15–20%) to confirm hydrochloride stoichiometry .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under nitrogen. Hydrochloride salts of similar fused heterocycles degrade via hygroscopic absorption or oxidation; pre-dry samples with molecular sieves before long-term storage .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize byproducts like ring-opened derivatives or oxidation products?

  • Methodology :

  • Byproduct Suppression : Use inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydrofuran ring. Introduce scavengers (e.g., BHT) to quench free radicals .
  • Microwave Synthesis : Reduces reaction time, lowering the risk of side reactions (e.g., ring degradation). For example, microwave irradiation at 100–120°C for <5 minutes improves yield by 15–20% compared to classical heating .

Q. What advanced techniques are recommended for resolving discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Dynamic NMR Studies : Perform variable-temperature NMR to identify conformational flexibility in the octahydro ring system.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., cis/trans ring junctions) using single-crystal analysis .
  • DFT Calculations : Model expected NMR/IR spectra to cross-validate experimental data .

Q. How should researchers address batch-to-batch variability in impurity profiles during scale-up?

  • Methodology :

  • Impurity Tracking : Use HPLC-MS to identify impurities (e.g., residual starting materials or dechlorinated byproducts). Reference EP/Ph. Eur. guidelines for impurity thresholds .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction intermediates in real time .

Q. What strategies are effective for studying the compound’s reactivity in biological matrices (e.g., plasma stability assays)?

  • Methodology :

  • Plasma Incubation : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS. Use stabilizers (e.g., EDTA) to inhibit metalloproteinase activity .
  • Metabolite Profiling : Identify phase I/II metabolites using high-resolution MS and compare against databases like HMDB .

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